molecular formula C26H18ClFN8O3 B11562728 6-[(2E)-2-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11562728
M. Wt: 544.9 g/mol
InChI Key: XEJJACOEFDHQKC-WKULSOCRSA-N
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Description

6-[(2E)-2-{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core with various substituents, including a furan ring, a nitrophenyl group, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic synthesis. The process may start with the preparation of the triazine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, condensation, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of automated reactors, and optimization of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydrazine moiety.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the triazine core and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, leading to therapeutic effects.

Medicine

The compound’s potential medicinal applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent. Research may focus on its efficacy, mechanism of action, and safety profile.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or DNA, altering their function and leading to biological effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction, or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-[(2E)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-[(2E)-2-{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H18ClFN8O3

Molecular Weight

544.9 g/mol

IUPAC Name

2-N-[(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylideneamino]-4-N-(4-nitrophenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C26H18ClFN8O3/c27-21-14-16(6-12-22(21)28)23-13-11-20(39-23)15-29-35-26-33-24(30-17-4-2-1-3-5-17)32-25(34-26)31-18-7-9-19(10-8-18)36(37)38/h1-15H,(H3,30,31,32,33,34,35)/b29-15+

InChI Key

XEJJACOEFDHQKC-WKULSOCRSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)NC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)NC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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